molecular formula C14H26O4 B072832 4-Pentanoyloxybutyl pentanoate CAS No. 1572-75-4

4-Pentanoyloxybutyl pentanoate

Cat. No.: B072832
CAS No.: 1572-75-4
M. Wt: 258.35 g/mol
InChI Key: MBFNHDOYKKRDMK-UHFFFAOYSA-N
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Description

4-Pentanoyloxybutyl pentanoate is an ester compound characterized by a pentanoyloxybutyl backbone esterified with a pentanoate group. Evidence from metabolic studies suggests that this compound may participate in CoA-dependent pathways, as seen in the identification of 4-P-pentanoyl-CoA in rat liver perfusions .

Properties

CAS No.

1572-75-4

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

4-pentanoyloxybutyl pentanoate

InChI

InChI=1S/C14H26O4/c1-3-5-9-13(15)17-11-7-8-12-18-14(16)10-6-4-2/h3-12H2,1-2H3

InChI Key

MBFNHDOYKKRDMK-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCCCCOC(=O)CCCC

Canonical SMILES

CCCCC(=O)OCCCCOC(=O)CCCC

Other CAS No.

1572-75-4

Synonyms

4-pentanoyloxybutyl pentanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Esters

4-Pentanoyloxybutyl pentanoate shares structural similarities with other pentanoate esters, such as isopropyl pentanoate and 2-oxo-2H-chromen-4-yl pentanoate, but differs in the alcohol moiety and substitution patterns. Key findings include:

  • Chain Length and Planarity: Compared to cyclobutylcarboxylate esters, pentanoate esters exhibit reduced planarity due to larger torsion angles (e.g., C(4)-C(5)-C(6)-C(7) in levonorgestrel pentanoate vs. cyclobutylcarboxylate) .
  • Crystal Packing: 2-Oxo-2H-chromen-4-yl pentanoate demonstrates intermolecular hydrogen bonding and C–H···π interactions in its crystal structure, a feature common to many pentanoate esters that may influence stability and melting points .

Physicochemical Property Analysis

While direct data for this compound is sparse, comparisons with analogous esters reveal trends:

  • Solubility and Volatility: Isopropyl pentanoate, a shorter-chain analog, is associated with narrow chromatographic angles, suggesting higher volatility or lower polarity compared to bulkier esters .
  • Thermal Stability: The crystalline nature of 2-oxo-2H-chromen-4-yl pentanoate implies higher melting points relative to non-crystalline esters like 4-Oxopentyl acetate, which contains a ketone group that may disrupt packing .

Data Tables: Key Comparative Parameters

Parameter This compound Isopropyl Pentanoate Levonorgestrel Pentanoate 2-Oxo-2H-Chromen-4-yl Pentanoate
Ester Chain Length C5 (pentanoyloxybutyl + pentanoate) C5 (isopropyl + pentanoate) C5 (levonorgestrel + pentanoate) C5 (chromenyl + pentanoate)
Planarity (Torsion Angles) Moderate (inferred from analogs) Not reported Reduced (vs. cyclobutylcarboxylate) Planar due to aromatic chromenyl core
Crystallinity Likely moderate Low (volatile liquid) Not reported High (crystalline structure observed)
Biological Half-Life Prolonged (esterase-dependent) Short (volatile) Extended (pharmaceutical use) Not reported

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